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molecular formula C14H12N2O4 B8506518 N-(4-methoxy-3-nitrophenyl)-benzamide

N-(4-methoxy-3-nitrophenyl)-benzamide

Cat. No. B8506518
M. Wt: 272.26 g/mol
InChI Key: VPCSYWFYYDVQIP-UHFFFAOYSA-N
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Patent
US06268387B1

Procedure details

Prepared according to the procedure described for Example 9, Step B using N-(4-methoxy-3-nitrophenyl)-benzamide (3.68 g, 13.5 mmol) and zinc dust (20 g) to give the product (2.5 g) after chromatography on silica gel in ethyl acetate/hexane and recrystallization from the same solvent.
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:17])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:5][C:4]=1[N+:18]([O-])=O>[Zn]>[NH2:18][C:4]1[CH:5]=[C:6]([NH:9][C:10](=[O:17])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)NC(C1=CC=CC=C1)=O)[N+](=O)[O-]
Step Two
Name
Quantity
20 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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